5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC15750779
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9N5S |
---|---|
Molecular Weight | 195.25 g/mol |
IUPAC Name | 5-(1,5-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C7H9N5S/c1-4-5(3-9-12(4)2)6-10-11-7(8)13-6/h3H,1-2H3,(H2,8,11) |
Standard InChI Key | ARYVQXXXBHETIW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1C)C2=NN=C(S2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole ring substituted at the 5-position with a 1,5-dimethylpyrazole group. The thiadiazole moiety contributes sulfur and nitrogen atoms to the heterocyclic system, while the pyrazole substituent introduces steric bulk and moderate electron-withdrawing effects. This hybrid structure enhances molecular rigidity and influences intermolecular interactions critical for biological activity.
Key Properties:
-
Molecular Formula: C₇H₉N₅S
-
Molecular Weight: 195.25 g/mol
-
IUPAC Name: 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
-
Canonical SMILES: CC1=C(C=NN1C)C2=NN=C(S2)N
The compound’s solubility profile is modulated by the pyrazole’s hydrophobic methyl groups and the thiadiazole’s polarizable sulfur atom, enabling balanced partition coefficients suitable for drug delivery .
Synthetic Pathways and Optimization
Industrial-Scale Production
Advanced techniques such as continuous flow reactors and catalytic asymmetric synthesis may improve yield and enantiomeric purity. For instance, microwave-assisted synthesis has been shown to reduce reaction times for related thiadiazoles by 40–60% compared to conventional methods .
Biological Activities and Mechanisms
Table 1: Antimicrobial Activity of Selected Thiadiazole Derivatives
Compound ID | Bacterial Strain | MIC (μg/mL) | Molecular Target |
---|---|---|---|
B12 (Analog) | S. aureus | 10 | Peptide deformylase |
B8 (Analog) | E. coli | 15 | DNA gyrase |
Anticancer Activity
In vitro assays on lung cancer cell lines (A549, HCC827) demonstrate that structurally similar compounds achieve IC₅₀ values below 5 μM, indicating potent cytotoxicity. The proposed mechanism involves induction of apoptosis via caspase-3 activation and interference with tubulin polymerization .
Table 2: Cytotoxic Effects of Thiadiazole Analogs
Compound ID | Cell Line | IC₅₀ (μM) | Selectivity Index (vs. MRC-5) |
---|---|---|---|
B12 (Analog) | A549 | 2.12 ± 0.21 | 12.3 |
B8 (Analog) | HCC827 | 5.13 ± 0.97 | 8.7 |
Molecular Interactions and Binding Affinity
Peptide Deformylase Inhibition
Molecular docking using Glide XP (Schrödinger Suite) assigns a binding energy of −7.1 kcal/mol to analogous thiadiazole derivatives, correlating with strong PDF inhibition . Key interactions include:
-
Hydrogen bonding between the thiadiazole amine and PDF’s Gly89 backbone.
-
π-π stacking of the pyrazole ring with Ile128.
-
Van der Waals contacts with Met38 and Leu46.
Structural-Activity Relationships (SAR)
-
Pyrazole Substitution: 1,5-Dimethyl groups enhance metabolic stability by shielding the heterocycle from oxidative degradation.
-
Thiadiazole Modifications: Electron-withdrawing substituents at position 2 improve membrane permeability but reduce aqueous solubility.
Pharmacokinetic and Toxicological Considerations
ADME Profiling
Qikprop predictions for analogous compounds suggest favorable drug-like properties:
-
LogP: 1.6–2.1 (optimal for blood-brain barrier penetration).
-
Polar Surface Area: 85–100 Ų (indicative of moderate oral bioavailability).
-
Human Oral Absorption: 75–90%.
Toxicity Risks
Comparative Analysis with Structural Analogs
Table 3: Comparison of Thiadiazole-Based Compounds
Feature | Target Compound | B12 (Pyridyl Analog) | B8 (Styryl Derivative) |
---|---|---|---|
Substituent | 1,5-Dimethylpyrazole | 4-Methylpyridine | Styryl group |
LogP | 1.8 | 1.6 | 2.3 |
PDF IC₅₀ (nM) | 28* | 34 | 45 |
Metabolic Stability | High | Moderate | Low |
*Estimated based on structural similarity to B12 .
Future Directions and Applications
Therapeutic Development
-
Multidrug-Resistant Infections: Optimization of PDF inhibitors to combat methicillin-resistant S. aureus (MRSA).
-
Oncology: Combination therapies with checkpoint inhibitors to enhance antitumor immune responses.
Green Chemistry Initiatives
Exploration of solvent-free syntheses and biocatalytic methods to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume